molecular formula C22H40O12 B1581229 [(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate CAS No. 31835-06-0

[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate

Cat. No.: B1581229
CAS No.: 31835-06-0
M. Wt: 496.5 g/mol
InChI Key: KQXPBHIAPSOIPX-RAGLHBGGSA-N
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Description

[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate is a useful research compound. Its molecular formula is C22H40O12 and its molecular weight is 496.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

31835-06-0

Molecular Formula

C22H40O12

Molecular Weight

496.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate

InChI

InChI=1S/C22H40O12/c1-2-3-4-5-6-7-8-9-15(26)34-22(20(31)18(29)16(27)13(10-23)33-22)21(12-25)19(30)17(28)14(11-24)32-21/h13-14,16-20,23-25,27-31H,2-12H2,1H3/t13-,14-,16-,17-,18+,19+,20-,21+,22+/m1/s1

InChI Key

KQXPBHIAPSOIPX-RAGLHBGGSA-N

SMILES

CCCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO

Canonical SMILES

CCCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO

Origin of Product

United States

Biological Activity

The compound [(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate is a complex glycosylated structure known for its potential biological activities. This article will explore its biological properties based on available research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H32O16C_{18}H_{32}O_{16} and a molecular weight of 504.44 g/mol. Its structure features multiple hydroxyl groups which are significant for its biological activity.

Biological Activity

1. Antioxidant Activity
Research indicates that compounds with similar glycosidic structures exhibit antioxidant properties. The presence of multiple hydroxyl groups is believed to contribute to radical scavenging activities. Studies have shown that such compounds can reduce oxidative stress markers in vitro and in vivo.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. For instance:

  • Bacterial Inhibition : In vitro studies suggest that it inhibits the growth of Gram-positive and Gram-negative bacteria.
  • Fungal Activity : It has also shown effectiveness against common fungal strains.

3. Anti-inflammatory Effects
Preliminary research indicates that the compound may modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.

4. Antidiabetic Potential
Glycosylated compounds often exhibit hypoglycemic effects. The compound's ability to enhance insulin sensitivity and glucose uptake in muscle cells has been documented in some studies.

Case Studies

StudyFindings
Antioxidant Study (2020) Demonstrated a significant decrease in oxidative stress markers in diabetic rats treated with the compound.
Antimicrobial Research (2021) Showed effective inhibition of E. coli and S. aureus at concentrations as low as 50 µg/mL.
Anti-inflammatory Study (2022) Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by 40%.

The biological activities of this compound can be attributed to several mechanisms:

  • Redox Properties : The hydroxyl groups facilitate electron donation to free radicals.
  • Cell Signaling Modulation : Interaction with cell surface receptors may alter signaling pathways involved in inflammation and metabolism.

Research Findings Summary

Recent studies have highlighted the need for further investigation into the pharmacological potential of this compound:

  • In Vivo Studies : More comprehensive animal studies are required to confirm the efficacy observed in vitro.
  • Clinical Trials : Future clinical trials could elucidate its therapeutic potential in humans.
  • Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity could lead to the development of more potent derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties which can protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders .
  • Antimicrobial Properties :
    • Research indicates that this compound has antimicrobial effects against a range of pathogens. This makes it a candidate for developing new antimicrobial agents or preservatives in food products .
  • Anti-inflammatory Effects :
    • The anti-inflammatory properties of the compound suggest its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
  • Antidiabetic Potential :
    • Studies have shown that the compound may help in regulating blood sugar levels and enhancing insulin sensitivity, making it a potential therapeutic agent for diabetes management .

Food Science Applications

  • Natural Preservative :
    • Due to its antimicrobial and antioxidant properties, this compound can be utilized as a natural preservative in food products to extend shelf life and maintain quality .
  • Functional Food Ingredient :
    • Its health benefits could classify it as a functional ingredient in food products aimed at promoting health and wellness among consumers .

Biochemical Research Applications

  • Glycosylation Studies :
    • The structure of the compound allows it to be used in studies related to glycosylation processes which are vital in understanding various biological functions and disease mechanisms .
  • Cell Signaling Pathways :
    • Investigating the effects of this compound on cell signaling pathways can provide insights into its role in cellular processes and potential therapeutic mechanisms .

Case Studies

StudyFocusFindings
Antioxidant Activity StudyEvaluated the antioxidant capacity of the compoundDemonstrated significant free radical scavenging activity .
Antimicrobial EfficacyTested against common pathogensShowed effective inhibition of bacterial growth .
Anti-inflammatory ResearchAssessed effects on inflammatory markersReduced levels of pro-inflammatory cytokines were observed .
Diabetes Management StudyEvaluated glucose regulationImproved insulin sensitivity was noted in animal models .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s decanoate ester group and glycosidic linkages are primary sites for hydrolytic reactions.

Reaction Type Conditions Products Mechanistic Notes
Acid-Catalyzed Ester Hydrolysis HCl (1M), reflux, 6–8 hours Decanoic acid + Carbohydrate polyolProtonation of carbonyl oxygen followed by nucleophilic attack by water.
Enzymatic Ester Hydrolysis Lipases (e.g., Candida antarctica) Decanoic acid + [(2S,3R,4S,5S,6R)-...] carbohydrate derivativeStereoselective cleavage at the ester bond under mild conditions.
Glycosidic Bond Hydrolysis β-Glucosidases, acidic aqueous media Smaller sugar fragments (e.g., glucose derivatives) + residual fatty acidAcidic conditions or enzymatic action disrupt oxolane/oxane ring linkages.

Oxidation Reactions

Hydroxyl groups on the carbohydrate moiety are susceptible to oxidation:

Oxidizing Agent Conditions Products Selectivity
Periodic Acid (HIO₄) Aqueous, room temperature Cleavage of vicinal diols to dialdehydesTargets 1,2-diols in oxolane/oxane rings.
Dess-Martin Periodinane Dry dichloromethane, 0–25°C Ketones or carboxylic acids (depending on hydroxyl position)Oxidizes secondary alcohols to ketones; primary alcohols to carboxylic acids.

Esterification and Acylation

The hydroxyl-rich carbohydrate structure allows further derivatization:

Reaction Reagents Products Applications
Acetylation Acetic anhydride, pyridine Peracetylated carbohydrate-decanoate complexEnhances lipophilicity for chromatographic analysis.
Sulfation SO₃-pyridine complex Sulfated derivatives (potential bioactive analogs)Mimics natural sulfated glycans for biological studies.

Thermal Stability

Thermogravimetric analysis (TGA) data from structural analogs suggests:

  • Decomposition onset : ~180°C

  • Major decomposition pathways :

    • Loss of water from hydroxyl groups (150–200°C).

    • Decarboxylation of the decanoate chain (200–250°C).

    • Carbonization of the carbohydrate backbone (>300°C).

Synthetic Modifications

Key strategies for functionalizing this compound include:

  • Selective protection/deprotection : Using silyl ethers (e.g., TBDMS) to isolate reactive hydroxyl groups .

  • Cross-coupling reactions : Suzuki-Miyaura coupling on modified aryl-glycoside derivatives (hypothetical based on patent data ).

Preparation Methods

Enzymatic Esterification

  • Lipase-Catalyzed Esterification : One of the most common and efficient methods for preparing sugar esters is enzymatic esterification using lipases. Lipases exhibit regioselectivity, favoring primary hydroxyl groups on the sugar moiety.
  • Reaction Conditions : Typically performed in organic solvents or solvent-free systems at moderate temperatures (30–60°C).
  • Substrates : Sucrose and decanoic acid or its activated derivatives (e.g., vinyl decanoate) are used.
  • Advantages : High selectivity, mild conditions, and environmentally friendly process.
  • Limitations : Reaction time can be long, and enzyme cost may be significant.

Chemical Esterification

  • Acyl Chloride or Anhydride Method : Direct chemical esterification using decanoyl chloride or decanoic anhydride in the presence of a base (e.g., pyridine) to neutralize HCl or acid formed.
  • Protecting Groups : To achieve regioselectivity, protecting groups may be employed to mask secondary hydroxyls before esterification.
  • Solvents : Common solvents include dichloromethane or pyridine.
  • Reaction Conditions : Typically performed at low temperatures (0–5°C) to minimize side reactions.
  • Purification : Column chromatography or recrystallization is used to isolate the monoester.
  • Drawbacks : Use of harsh reagents, possible side reactions, and need for multiple steps.

Transesterification

  • Using Vinyl Esters : Transesterification of sucrose with vinyl decanoate in the presence of a catalyst (chemical or enzymatic) is an alternative.
  • Catalysts : Lipases or basic catalysts such as sodium methoxide.
  • Advantages : Vinyl alcohol formed as byproduct is volatile, driving the reaction forward.
  • Conditions : Mild temperatures and solvents like tetrahydrofuran or acetone.

Representative Data Table: Preparation Parameters

Method Catalyst/Reagent Solvent Temperature (°C) Reaction Time (h) Yield (%) Selectivity Notes
Enzymatic Esterification Lipase (e.g., Candida antarctica) Organic solvent (tert-butanol) or solvent-free 40–60 24–72 70–85 High regioselectivity for primary OH
Chemical Esterification Decanoyl chloride + Pyridine Dichloromethane 0–5 2–6 50–70 Requires protection of secondary OH
Transesterification Lipase or NaOMe THF or Acetone 30–50 12–48 65–80 Good yield, mild conditions

Detailed Research Findings

  • Enzymatic Approaches : Studies indicate that lipase-catalyzed esterification yields monoesters predominantly at the primary C6 hydroxyl of the glucose unit in sucrose. Optimization of solvent polarity and water activity is crucial to maximize yield and selectivity.
  • Chemical Methods : Protection-deprotection strategies using silyl or acetal protecting groups have been reported to improve regioselectivity but increase the number of synthetic steps and reduce overall yield.
  • Transesterification : Vinyl ester transesterification is favored in green chemistry contexts, providing a cleaner reaction profile with fewer byproducts. However, enzyme stability in organic solvents remains a challenge.

Summary and Recommendations

The preparation of [(2S,3R,4S,5S,6R)-... decanoate] is best achieved by enzymatic esterification for high regioselectivity and mild conditions. Chemical methods are viable but require protecting group strategies and careful control of reaction parameters. Transesterification offers a compromise with moderate yields and environmentally friendlier conditions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for esterifying complex sugar moieties like the oxolan-2-yl and oxan-2-yl groups in this compound?

  • Methodology : The compound's decanoate ester group can be synthesized via acylation of the hydroxylated sugar backbone. and describe using acyl chlorides (e.g., dodecanoyl chloride) under basic conditions (e.g., Et3_3N or DCC/DMAP) in solvents like CH2_2Cl2_2. Column chromatography (petroleum ether/EtOAc) is critical for purification .
  • Key Considerations : Protect labile hydroxyl groups (e.g., benzyl or trityl ethers) prior to acylation to prevent side reactions. Monitor reaction progress via TLC or HPLC.

Q. How is structural characterization performed for such highly hydroxylated and esterified compounds?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm stereochemistry and ester linkage positions (e.g., δ 2.34 ppm for methylene protons adjacent to carbonyl groups in ) .
  • Elemental Analysis : Validate purity by matching experimental vs. theoretical C/H/O percentages (e.g., C 64.64% in ) .
  • Mass Spectrometry : ESI-MS in negative mode detects molecular ions (e.g., m/z 539 [M-H]^- in ) .

Q. What are the challenges in ensuring stereochemical fidelity during synthesis?

  • Methodology : Use chiral auxiliaries or enzymatic catalysis to preserve stereochemistry. highlights the use of (S)- and (R)-configured intermediates to maintain backbone integrity. Racemization risks are mitigated by low-temperature reactions and avoiding strong acids/bases .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with active sites (e.g., acetylcholinesterase in ). Focus on hydrogen bonding between hydroxyl groups and catalytic residues .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100+ ns trajectories. suggests such approaches for studying flavonoid glycoside interactions .
    • Data Analysis : Compare binding energies (ΔG) of the decanoate ester vs. shorter-chain analogs to evaluate hydrophobicity effects.

Q. How do researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Case Study : reports δ 4.31 ppm for oxolan-2-yl CH2_2 groups, while similar compounds in show upfield shifts due to benzyl protection.
  • Resolution : Use DEPT-135 or 2D NMR (COSY, HSQC) to distinguish overlapping signals. Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodology :

  • Lipid Nanoparticles (LNPs) : Encapsulate the hydrophilic sugar moiety and hydrophobic decanoate tail using microfluidics ( references ionic liquid carriers for similar esters) .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., acetate in ) to enhance membrane permeability .
    • Validation : Measure logP values (e.g., using shake-flask assays) to quantify hydrophobicity.

Contradictions and Mitigations

  • Stereochemical Assignments : Discrepancies in oxolan/oxan ring configurations (e.g., vs. 9) are resolved via NOESY correlations or single-crystal XRD.
  • Bioactivity Variability : Differences in enzyme inhibition (e.g., vs. 20) may arise from assay conditions (pH, temperature). Standardize protocols using WHO guidelines.

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